2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
CAS No.: 886360-94-7
Cat. No.: VC2005807
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886360-94-7 |
|---|---|
| Molecular Formula | C11H11ClN2O3 |
| Molecular Weight | 254.67 g/mol |
| IUPAC Name | 2-butyl-5-chloro-6-nitro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7(12)9(14(15)16)6-10(8)17-11/h5-6H,2-4H2,1H3 |
| Standard InChI Key | LQMKZPJGVVIHSZ-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl |
| Canonical SMILES | CCCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Properties
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a synthetic organic compound belonging to the class of benzoxazole derivatives. It features a butyl group, a chlorine atom, and a nitro group attached to a benzoxazole ring, which consists of a benzene ring fused to an oxazole ring. This unique structural arrangement contributes to its chemical reactivity and biological properties.
Physical and Chemical Identifiers
The compound possesses several distinctive physical and chemical properties that facilitate its identification and characterization in laboratory settings.
| Property | Value |
|---|---|
| CAS Number | 886360-94-7 |
| Molecular Formula | C11H11ClN2O3 |
| Molecular Weight | 254.67 g/mol |
| Melting Point | 55-57°C |
| Physical State | Solid |
| IUPAC Name | 2-butyl-5-chloro-6-nitro-1,3-benzoxazole |
Structural Identifiers
Modern chemical databases utilize various structural identifiers to uniquely characterize molecules, enabling researchers to access and exchange information about specific compounds efficiently.
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7(12)9(14(15)16)6-10(8)17-11/h5-6H,2-4H2,1H3 |
| InChIKey | LQMKZPJGVVIHSZ-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC2=CC(=C(C=C2O1)N+[O-])Cl |
| PubChem Compound ID | 2764329 |
The structural configuration of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole includes a benzoxazole core with specific substituents at defined positions. The butyl chain at position 2 provides lipophilicity, while the chlorine atom at position 5 and the nitro group at position 6 introduce electron-withdrawing characteristics that significantly influence the compound's reactivity patterns and biological interactions .
Synthesis Methodologies
The synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole typically involves multiple reaction steps, including nitration and chlorination processes. Recent advancements have introduced novel catalytic methods that enhance yield and reduce reaction times, making the synthesis more efficient.
Traditional Synthesis Approaches
Traditional synthesis pathways often begin with appropriately substituted 2-aminophenols that undergo cyclization reactions with suitable reagents to form the benzoxazole ring structure. This is followed by strategic functionalization to introduce the butyl, chloro, and nitro groups at their respective positions .
The reaction typically involves:
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Formation of the benzoxazole ring system
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Nitration at the 6-position
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Chlorination at the 5-position
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Introduction of the butyl group at the 2-position
Chemical Reactivity
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole exhibits diverse chemical reactivity patterns, primarily influenced by its functional groups. This reactivity profile makes it a valuable intermediate in organic synthesis.
Reduction Reactions
The nitro group in the compound can be reduced to an amino group using various reducing agents:
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Hydrogen gas in the presence of palladium catalyst (Pd/C)
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Metal/acid combinations (e.g., Fe/HCl, Sn/HCl)
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Sodium borohydride with transition metal catalysts
This reduction pathway is particularly significant as it enables the synthesis of amino-substituted benzoxazoles with potential biological activities.
Substitution Reactions
The chlorine atom at position 5 serves as an excellent leaving group for nucleophilic aromatic substitution reactions. Various nucleophiles can replace the chlorine atom:
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Amines (primary and secondary)
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Thiols
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Alkoxides
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Phenoxides
These substitution reactions typically require appropriate solvents like dimethylformamide (DMF) and elevated temperatures for optimal yield .
Applications in Chemical Synthesis
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole serves as a key intermediate in the synthesis of various valuable chemical entities. Its versatility in synthetic chemistry stems from the reactivity of its functional groups.
Synthesis of Aminophenol Derivatives
One of the most significant applications of this compound is as a precursor in the synthesis of 2-amino-5-nitrophenol derivatives, particularly those with nucleophilic groups at the 4-position . These derivatives have important applications in:
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Photographic chemistry
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Development of pigments and dyes
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Pharmaceutical intermediate synthesis
The process typically involves nucleophilic substitution at the 5-position followed by hydrolysis of the benzoxazole ring, as illustrated in patent literature .
Pharmaceutical Intermediates
The compound functions as an intermediate in the synthesis of pharmaceutical candidates, particularly those targeting microbial infections and cancer. The benzoxazole scaffold is recognized for its importance in medicinal chemistry due to its ability to interact with various biological targets .
Biological Activities
The benzoxazole class of compounds, to which 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole belongs, exhibits a wide range of biological activities that make them valuable candidates for drug discovery and development.
Antimicrobial Properties
Benzoxazole derivatives, including nitro-substituted variants similar to 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, have demonstrated significant antimicrobial activity. The presence of the nitro group often enhances this activity through its electron-withdrawing effect and potential interaction with biological targets .
Studies on related compounds have shown effectiveness against:
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Gram-positive bacteria (particularly Staphylococcus aureus)
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Certain gram-negative bacterial strains
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Fungal pathogens
The minimal inhibitory concentrations typically range from 25-200 µg/ml, depending on the specific pathogen and the structural features of the compound .
Other Biological Activities
Beyond antimicrobial and anticancer properties, benzoxazole derivatives have demonstrated various other biological activities:
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Anti-inflammatory effects
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Analgesic properties
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Antioxidant activity
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Enzyme inhibitory actions (including cyclooxygenase and 5-lipoxygenase)
These diverse biological activities highlight the importance of benzoxazole derivatives like 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in drug discovery programs.
| Manufacturer/Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| Matrix Scientific | 045485 | >95% | 500 mg | $181.00 |
| Matrix Scientific | 045485 | >95% | 1 g | $228.00 |
| Matrix Scientific | 045485 | >95% | 5 g | $524.00 |
| American Custom Chemicals Corporation | HCH0039417 | 95.00% | 1 g | $288.75 |
| American Custom Chemicals Corporation | HCH0039417 | 95.00% | 10 g | $1,585.35 |
| Key Organics / BIONET | KEY023878607 | 95% | Various | Available upon request |
(Data compiled from various commercial suppliers as of 2021-2022)
Research and Industrial Demand
The compound is primarily used in research laboratories for synthetic organic chemistry and medicinal chemistry investigations. Its industrial applications are mainly focused on the production of specialty chemicals and pharmaceutical intermediates.
The cost analysis reveals a significant price reduction with increasing quantities, reflecting economies of scale in production and distribution.
Comparison with Related Compounds
Understanding the relationship between 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogues
| Compound | CAS Number | Structural Difference | Notable Properties |
|---|---|---|---|
| 5-Chloro-6-nitro-1,3-benzoxazole | 116549-11-2 | Lacks the 2-butyl group | Lower lipophilicity, different reactivity profile |
| 2-Tert-butyl-5-chloro-6-nitro-1,3-benzoxazole | 102405-54-9 | Contains tert-butyl instead of n-butyl | Different steric effects, altered biological activity |
| 2-Methyl-5-chloro-6-nitrobenzoxazole | Not specified in search results | Contains methyl instead of butyl | Reduced lipophilicity, different pharmacokinetic profile |
The presence, absence, or modification of the substituent at position 2 significantly influences the compound's physical properties, chemical reactivity, and biological activity .
Structure-Activity Relationships
Research on benzoxazole derivatives indicates that:
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The substituent at position 2 significantly impacts lipophilicity and membrane permeability
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The chloro substituent at position 5 enhances binding to specific biological targets
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The nitro group at position 6 contributes to antimicrobial and antiproliferative activities
These structure-activity relationships guide the rational design of new benzoxazole derivatives with optimized properties for specific applications .
Future Research Directions
Research into 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and related benzoxazole derivatives continues to expand, with several promising directions for future investigation.
Medicinal Chemistry Applications
Given the diverse biological activities of benzoxazole derivatives, future research may focus on:
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Development of optimized analogues with enhanced antimicrobial properties, particularly against drug-resistant pathogens
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Investigation of anticancer applications, including targeted therapies utilizing the benzoxazole scaffold
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Exploration of potential applications in treating metabolic disorders, considering the antihyperglycemic properties observed in some benzoxazole derivatives
Synthetic Methodology Innovations
Advancements in synthetic approaches may include:
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Development of greener synthesis methods with reduced environmental impact
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Exploration of catalytic systems for more efficient and selective functionalization
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Application of flow chemistry techniques for scalable and continuous production
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Investigation of enzymatic or biocatalytic approaches to benzoxazole synthesis
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